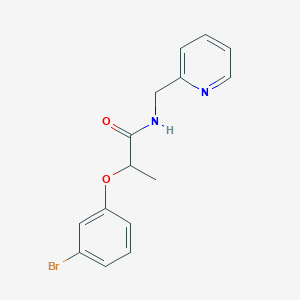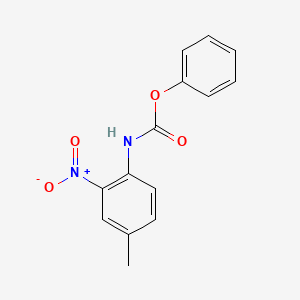![molecular formula C22H16BrF3N2S B4997032 4-(4-biphenylyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B4997032.png)
4-(4-biphenylyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-biphenylyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine hydrobromide is a chemical compound that has gained significant interest in scientific research for its potential applications in various fields. This compound is a thiazole derivative that exhibits unique properties, making it a promising candidate for drug development and other research applications.
Mécanisme D'action
The mechanism of action of 4-(4-biphenylyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine hydrobromide involves the inhibition of enzymes. It has been shown to inhibit various enzymes, including protein tyrosine phosphatases, which play a crucial role in regulating cellular signaling pathways. Additionally, it has also been shown to inhibit the activity of various kinases, which are involved in cell proliferation and survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied. However, it has been shown to exhibit cytotoxic activity against cancer cells, indicating its potential as an anti-cancer agent. Additionally, it has also been shown to exhibit anti-inflammatory activity, making it a potential candidate for the development of anti-inflammatory drugs.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-(4-biphenylyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine hydrobromide in lab experiments include its potent inhibitory activity against enzymes, making it a promising candidate for the development of enzyme inhibitors. Additionally, it exhibits unique properties that make it a valuable tool for studying various biological processes.
The limitations of using this compound in lab experiments include its potential toxicity and limited solubility in water. Additionally, the synthesis of this compound is relatively complex and requires specialized equipment and expertise.
Orientations Futures
There are several future directions for the study of 4-(4-biphenylyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine hydrobromide. One potential direction is the development of this compound as an anti-cancer agent. Further studies are needed to determine its efficacy and safety in vivo.
Another potential direction is the development of this compound as an anti-inflammatory agent. Studies have shown that it exhibits anti-inflammatory activity, making it a potential candidate for the development of new anti-inflammatory drugs.
Finally, further studies are needed to elucidate the biochemical and physiological effects of this compound. This will help to determine its potential applications in various fields and guide future research efforts.
Méthodes De Synthèse
The synthesis of 4-(4-biphenylyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine hydrobromide involves a series of chemical reactions. The starting materials for the synthesis are 4-biphenylboronic acid, 3-(trifluoromethyl)benzaldehyde, and 2-aminothiazole. The reaction involves the use of a palladium catalyst, which facilitates the coupling reaction between the starting materials. The final product is obtained in the form of a hydrobromide salt.
Applications De Recherche Scientifique
This compound has been extensively studied for its potential applications in drug development. It exhibits potent inhibitory activity against various enzymes, making it a promising candidate for the development of enzyme inhibitors. Additionally, it has also been studied for its potential as an anti-cancer agent, as it exhibits cytotoxic activity against cancer cells.
Propriétés
IUPAC Name |
4-(4-phenylphenyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15F3N2S.BrH/c23-22(24,25)18-7-4-8-19(13-18)26-21-27-20(14-28-21)17-11-9-16(10-12-17)15-5-2-1-3-6-15;/h1-14H,(H,26,27);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMWNYFORWQODIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CSC(=N3)NC4=CC=CC(=C4)C(F)(F)F.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16BrF3N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(2-methylphenoxy)ethyl]-2-[(4-methylphenoxy)methyl]benzamide](/img/structure/B4996953.png)
![N-(4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)-2-(methylthio)benzamide](/img/structure/B4996955.png)

![2-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(2,5-difluorobenzyl)-5-methoxybenzamide](/img/structure/B4996974.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2,5-dimethyl-3-furamide](/img/structure/B4996986.png)
![4-[allyl(methylsulfonyl)amino]-N-(2-methylbenzyl)benzamide](/img/structure/B4996992.png)



![1-(4-methoxyphenyl)-5-[4-(methylthio)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4997026.png)

![N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-(3,5-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4997051.png)
![2-(3,5-dibromo-4-hydroxybenzylidene)-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4997058.png)